Methyl 9-decenoate

Catalog No.
S1897233
CAS No.
25601-41-6
M.F
C11H20O2
M. Wt
184.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 9-decenoate

CAS Number

25601-41-6

Product Name

Methyl 9-decenoate

IUPAC Name

methyl dec-9-enoate

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

InChI

InChI=1S/C11H20O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3H,1,4-10H2,2H3

InChI Key

SBIGSHCJXYGFMX-UHFFFAOYSA-N

SMILES

COC(=O)CCCCCCCC=C

Canonical SMILES

COC(=O)CCCCCCCC=C

Methyl 9-decenoate is an unsaturated fatty acid methyl ester with the molecular formula C₁₁H₂₀O₂. It is characterized by a long carbon chain with a double bond located at the ninth position from the methyl end of the molecule. This compound is part of the family of methyl esters derived from fatty acids and is often studied for its potential applications in biodiesel production and as a chemical intermediate in various synthetic processes. Its structure includes a methyl group attached to a decenoate backbone, which contributes to its unique chemical properties and reactivity.

  • As a Reference Standard

    Due to its well-defined structure, Methyl 9-decenoate can be used as a reference standard in analytical techniques like Gas Chromatography [1]. This helps identify and quantify unknown compounds with similar properties. ()

  • Potential Bioactive Properties

    Limited studies suggest Methyl 9-decenoate might possess some biological activity. For instance, one study investigated its insecticidal properties against the red flour beetle (Tribolium castaneum) [2]. However, more research is needed to confirm these findings and explore other potential bioactivities.

, particularly those involving oxidation and polymerization. The oxidation of this compound has been extensively studied, revealing complex reaction pathways that involve radical intermediates. For instance, when subjected to high temperatures, methyl 9-decenoate can undergo autoignition, which is critical for its application in biodiesel fuels . Additionally, it can act as a monomer in polymerization reactions, where it is utilized to create new materials through processes such as copolymerization with other olefins .

Research indicates that methyl 9-decenoate exhibits biological activity that may be beneficial in various contexts. It has been investigated for its potential antimicrobial properties, which could be useful in developing natural preservatives or therapeutic agents. Furthermore, its derivatives may show promise in agricultural applications as biopesticides or growth enhancers due to their interaction with plant metabolic pathways.

Several methods exist for synthesizing methyl 9-decenoate:

  • Esterification: This method involves reacting decenoic acid with methanol in the presence of an acid catalyst.
  • Metathesis: The compound can be synthesized through olefin metathesis using catalysts such as Grubbs II catalyst, allowing for the modification of existing fatty acid methyl esters .
  • Transesterification: Another common method involves the transesterification of triglycerides from vegetable oils, converting them into their corresponding methyl esters.

These synthesis methods are crucial for producing methyl 9-decenoate on both laboratory and industrial scales.

Methyl 9-decenoate finds applications in various fields:

  • Biodiesel Production: As a component of biodiesel, it contributes to fuel properties such as cetane number and oxidative stability.
  • Chemical Intermediate: It serves as a precursor for synthesizing other chemicals and polymers.
  • Flavoring and Fragrance: Due to its pleasant odor profile, it is sometimes used in flavoring and fragrance formulations.

Studies on the interactions of methyl 9-decenoate with other compounds reveal its role in complex chemical networks. For instance, its oxidation kinetics have been modeled to understand better how it behaves under combustion conditions typical in engines using biodiesel . Moreover, its interactions during polymerization processes have been examined to optimize the production of copolymers with desirable properties .

Methyl 9-decenoate shares structural similarities with several other fatty acid methyl esters. Here are some comparable compounds:

Compound NameMolecular FormulaKey Differences
Methyl OleateC₁₈H₃₄O₂Contains a longer carbon chain (18 carbons)
Methyl LinoleateC₁₈H₃₄O₂Has two double bonds (unsaturated)
Methyl PalmitoleateC₁₆H₃₂O₂Shorter carbon chain (16 carbons)
Methyl 5-decenoateC₁₁H₂₀O₂Double bond located at the fifth carbon position

Methyl 9-decenoate is unique due to its specific position of unsaturation (ninth carbon), which influences its reactivity and physical properties compared to these similar compounds. Its synthesis methods and applications further distinguish it within the broader category of fatty acid methyl esters.

Physical Description

Liquid

XLogP3

3.6

GHS Hazard Statements

Aggregated GHS information provided by 72 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 72 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 71 of 72 companies with hazard statement code(s):;
H400 (53.52%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H411 (46.48%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

25601-41-6

Wikipedia

Methyl 9-decenoate

Use Classification

EPA Safer Chemical Functional Use Classes -> Solvents
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

All other basic organic chemical manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
9-Decenoic acid, methyl ester: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-16
Liu et al. Stereodefined alkenes with a fluoro-chloro terminus as a uniquely enabling compound class. Nature Chemistry, DOI: 10.1038/s41557-022-00893-5, published online 17 February 2022

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